- Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochlorite, Synthesis, 2007, (13), 1939-1942
Cas no 936-49-2 (2-Phenyl-2-imidazoline)
2-Phenyl-2-imidazoline structure
Product Name:2-Phenyl-2-imidazoline
CAS-Nr.:936-49-2
MF:C9H10N2
MW:146.189101696014
MDL:MFCD00005180
CID:40338
PubChem ID:13639
Update Time:2024-10-26
2-Phenyl-2-imidazoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Phenyl-4,5-dihydro-1H-imidazole
- 2-Phenylimidazoline
- 2-Phenyl-2-imidazoline
- 4,5-Dihydro-2-phenyl-1H-imidazole
- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
- 2-Phenyl-4,5-dihydroimidazole
- 2PZ-L
- B 31
- Curezol2PZ-L
- NSC 54747
- Veba B 31
- Vestagon B 31
- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
- Curezol 2PZ-L
- Curezol 2PZL-T
- Eutomer B 31
- Jietongda SA 31
- SA 31
- 2-Phenyl-4,5-dihydro-1H-imidazole #
- AC-11337
- E78R99DCH8
- EN300-29510
- 2-IMIDAZOLINE, 2-PHENYL-
- MFCD00005180
- STK367860
- EC 213-313-4
- W-100236
- 2-Phenyl-2-imidazoline, >=96% (HPLC)
- BRN 0119250
- DTXSID5061322
- 936-49-2
- NSC54747
- EINECS 213-313-4
- 1H-Imidazole,5-dihydro-2-phenyl-
- STR05026
- BDBM50240363
- 2-Phenyl-1H-Imidazoline
- NS00008391
- F1995-0381
- CS-0008348
- 5-23-06-00425 (Beilstein Handbook Reference)
- 1H-Imidazole, 4,5-dihydro-2-phenyl-
- 2-phenyl imidazoline
- D78018
- Z283858536
- AKOS001429412
- 4,5-dihydro-2-phenylimidazole
- P0685
- NSC-54747
- Q63392122
- CHEMBL274548
- SCHEMBL105024
- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
-
- MDL: MFCD00005180
- Inchi: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
- InChI-Schlüssel: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
- Lächelt: N1CCNC=1C1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 146.08400
- Monoisotopenmasse: 146.084
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 157
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 24.4A^2
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 0.9
Experimentelle Eigenschaften
- Farbe/Form: Weiße Kristalle
- Dichte: 1,15 g/cm3
- Schmelzpunkt: 100.0 to 103.0 deg-C
- Siedepunkt: 181°C/20mmHg(lit.)
- Flammpunkt: Fahrenheit: 303.8° f
Celsius: 151° c - Brechungsindex: 1.5600 (estimate)
- Wasserteilungskoeffizient: Auflösung
- PSA: 24.39000
- LogP: 0.80080
- λ max: 325(lit.)
- Löslichkeit: Nicht bestimmt
2-Phenyl-2-imidazoline Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H302-H315-H319
- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Transportnummer gefährlicher Stoffe:UN 3263 8/PG 2
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-38-41-50/53
- Sicherheitshinweise: S26-S36/37/39-S45-S37/39
- RTECS:NJ4395500
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- PackingGroup:Ⅲ
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature(BD23178)
- Risikophrasen:R36/37/38
2-Phenyl-2-imidazoline Zolldaten
- HS-CODE:2933290090
- Zolldaten:
China Zollkodex:
2933290090Übersicht:
293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
2-Phenyl-2-imidazoline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR936688-25g |
2-Phenyl-2-imidazoline |
936-49-2 | 98+% | 25g |
£21.00 | 2025-03-21 | |
| Apollo Scientific | OR936688-500g |
2-Phenyl-2-imidazoline |
936-49-2 | 98+% | 500g |
£40.00 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 25g |
¥36.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 100g |
¥76.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 1kg |
¥576.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-500g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 500g |
¥296.0 | 2021-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051648-500g |
2-Phenylimidazoline |
936-49-2 | ≥97% | 500g |
¥186.00 | 2024-07-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P833325-2.5kg |
2-Phenyl-2-imidazoline |
936-49-2 | 97% | 2.5kg |
2,068.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |
2-Phenyl-2-imidazoline |
936-49-2 | 50g |
¥434.73 | 2023-11-21 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0685-25G |
2-Phenylimidazoline |
936-49-2 | >98.0%(GC)(T) | 25g |
¥140.00 | 2024-04-15 |
2-Phenyl-2-imidazoline Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referenz
- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene, Synlett, 2006, (2), 227-230
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Hydrogen sulfide
Referenz
- Preparation of cyclic amidines, Germany, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 1 h, reflux; cooled
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation, RSC Advances, 2015, 5(76), 62194-62201
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations, Tetrahedron, 1986, 42(5), 1449-60
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux
Referenz
- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines, Journal of Organic Chemistry, 2013, 78(8), 4158-4164
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referenz
- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine, Tetrahedron, 2007, 63(6), 1474-1480
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
Referenz
- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates, Tetrahedron, 2007, 63(3), 638-643
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Sulfur ; 2.5 min, rt
Referenz
- Microwave-assisted facile and convenient synthesis of imidazolines, Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
Referenz
- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity, Sustainable Chemistry and Pharmacy, 2023, 34,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referenz
- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons, ARKIVOC (Gainesville, 2018, (7), 131-142
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: tert-Butanol ; 20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
Referenz
- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide, Synthesis, 2011, (10), 1599-1603
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
Referenz
- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C
Referenz
- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C
Referenz
- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives, Synthesis, 2013, 45(18), 2525-2532
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt
Referenz
- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation, Monatshefte fuer Chemie, 2007, 138(6), 579-583
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C
Referenz
- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles, Journal of Organic Chemistry, 2007, 72(12), 4440-4448
2-Phenyl-2-imidazoline Raw materials
- 2-Imidazolidinethione
- Phenylboronic acid
- Iodobenzene
- Benzaldehyde
- Tert-BUTYL ISOCYANIDE
- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide
2-Phenyl-2-imidazoline Preparation Products
2-Phenyl-2-imidazoline Verwandte Literatur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
936-49-2 (2-Phenyl-2-imidazoline) Verwandte Produkte
- 120-93-4(imidazolidin-2-one)
- 96-45-7(2-Imidazolidinethione)
- 504-74-5(Imidazolidine)
- 59-98-3(Tolazoline)
- 930-52-9(2-Ethyl-2-imidazoline)
- 80-73-9(1,3-Dimethyl-2-imidazolidinone)
- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))
- 5465-96-3(2-Nitroamino-2-imidazoline)
- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)
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